Glu-6-shogaol-Phe

Catalog No.
S14400968
CAS No.
M.F
C34H47N3O9S
M. Wt
673.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glu-6-shogaol-Phe

Product Name

Glu-6-shogaol-Phe

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-[1-(4-hydroxy-3-methoxyphenyl)-3-oxodecan-5-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C34H47N3O9S

Molecular Weight

673.8 g/mol

InChI

InChI=1S/C34H47N3O9S/c1-3-4-6-11-25(20-24(38)14-12-23-13-16-29(39)30(19-23)46-2)47-21-28(36-31(40)17-15-26(35)33(42)43)32(41)37-27(34(44)45)18-22-9-7-5-8-10-22/h5,7-10,13,16,19,25-28,39H,3-4,6,11-12,14-15,17-18,20-21,35H2,1-2H3,(H,36,40)(H,37,41)(H,42,43)(H,44,45)/t25?,26-,27-,28-/m0/s1

InChI Key

XFTPJIMCKUZJDI-CXHZJFFNSA-N

Canonical SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SCC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)SC[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Glu-6-shogaol-Phe is a bioactive compound derived from ginger (Zingiber officinale), specifically a conjugate of 6-shogaol and phenylalanine. 6-shogaol is notable for its potent anti-inflammatory, antioxidant, and anticancer properties, while phenylalanine is an essential amino acid critical for protein synthesis and neurotransmitter production. The combination of these two components in Glu-6-shogaol-Phe enhances its biological activity, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.

  • Oxidation: This compound can be oxidized to form various products, which may exhibit different biological activities.
  • Reduction: Reduction reactions can modify its functional groups, potentially altering its efficacy.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by others, affecting its chemical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically controlled for temperature and pH to achieve desired outcomes.

Glu-6-shogaol-Phe exhibits significant biological activities:

  • Anticancer Properties: It has been shown to induce apoptosis in cancer cells by regulating various signaling pathways, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ) pathways .
  • Oxidative Stress Induction: The compound can induce oxidative stress within cancer cells, leading to cell death through mechanisms involving reactive oxygen species (ROS) production .
  • Cellular Metabolism Modulation: Glu-6-shogaol-Phe affects glucose uptake and activates signaling pathways related to cell survival and metabolism, such as the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway .

The synthesis of Glu-6-shogaol-Phe primarily involves the conjugation of 6-shogaol with phenylalanine. Several methods are employed:

  • Acidic Catalysis: Traditional methods utilize acidic catalysts like hydrochloric acid or p-toluenesulfonic acid to facilitate the reaction between 6-shogaol and phenylalanine.
  • Environmentally Friendly Techniques: Recent advancements include vapor processing, microwave-assisted synthesis, and ultrasound-assisted catalytic processes that enhance yield while minimizing environmental impact. For instance, ultrasound-assisted methods can achieve yields exceeding 97% .

Glu-6-shogaol-Phe has diverse applications across various fields:

  • Pharmaceutical Development: It is investigated for its potential as an anticancer agent and may contribute to the development of novel therapeutic strategies.
  • Nutraceuticals: Due to its health benefits, it is explored for incorporation into dietary supplements aimed at enhancing wellness.
  • Research Tool: As a model compound, it aids in studying reaction mechanisms and biological pathways related to cancer and inflammation .

Research on Glu-6-shogaol-Phe includes studies on its interactions with cellular components:

  • Protein Binding: Investigations into how Glu-6-shogaol-Phe interacts with proteins involved in cell signaling have revealed insights into its mechanism of action.
  • Metabolic Pathways: Studies indicate that this compound undergoes extensive metabolism within biological systems, leading to various metabolites that retain bioactivity .

Glu-6-shogaol-Phe shares structural similarities with several other compounds derived from ginger. Here are some notable comparisons:

CompoundDescriptionUnique Features
6-GingerolA precursor to 6-shogaol with similar but less potent activities.Contains a β-hydroxy ketone structure.
6-DehydrogingerduoneAnother ginger-derived compound with distinct biological effects.Exhibits different mechanisms of action compared to shogaols.
8-ShogaolA related shogaol compound known for its anti-inflammatory properties.Differentiates itself by structural variations affecting potency.

Glu-6-shogaol-Phe stands out due to its specific combination of 6-shogaol and phenylalanine, which enhances its potency and efficacy compared to these similar compounds .

Role of α,β-Unsaturated Carbonyl Moiety in Electrophilic Reactivity

The alpha,beta-unsaturated carbonyl system in Glu-6-shogaol-Phe constitutes a critical structural element that governs its electrophilic reactivity and subsequent biological interactions [8] [9]. This conjugated system creates two distinct electrophilic sites: the carbonyl carbon and the beta-carbon, which can undergo nucleophilic attack through different mechanistic pathways [10] [11]. The presence of the vanillyl substituent further enhances the electrophilic character by stabilizing reaction intermediates through resonance effects [9] [10].

Research has established that alpha,beta-unsaturated carbonyl compounds preferentially undergo 1,4-addition reactions (conjugate addition) with soft nucleophiles such as thiols and amines [8] [9]. In the case of 6-shogaol derivatives, including Glu-6-shogaol-Phe, the beta-carbon serves as the primary site for nucleophilic attack by cellular thiols, particularly glutathione and cysteine residues in proteins [8] [6]. This electrophilic reactivity underlies many of the biological activities observed with shogaol compounds, including Nuclear factor erythroid 2-related factor 2 activation and protein adduct formation [8].

The electrophilic reactivity of the alpha,beta-unsaturated carbonyl system in Glu-6-shogaol-Phe is enhanced compared to saturated analogs due to the conjugation with the aromatic vanillyl system [10] [11]. Studies have demonstrated that compounds containing this structural motif react readily with cellular nucleophiles under physiological conditions [8]. The Michael addition mechanism involves initial nucleophilic attack at the beta-carbon, followed by protonation at the alpha-carbon to form stable covalent adducts [9] [10].

Comparative analysis reveals that the electrophilic reactivity follows a predictable structure-activity relationship pattern [12] [11]. Compounds with electron-withdrawing groups adjacent to the alpha,beta-unsaturated system exhibit enhanced electrophilic character, while electron-donating substituents reduce reactivity [12]. The vanillyl group in Glu-6-shogaol-Phe provides moderate electron donation through the methoxy substituent while maintaining electrophilic reactivity through the phenolic hydroxyl group [4] [3].

Compound TypeElectrophilic SitesNucleophile PreferenceReaction MechanismBiological Relevance
Glu-6-shogaol-Pheβ-carbon, carbonyl carbon, peptide bondsSoft nucleophiles (thiols, amines)1,4-addition predominantProtein conjugation, selective targeting
6-Shogaol derivativesβ-carbon, carbonyl carbonSoft nucleophiles (glutathione, cysteine)1,4-addition (Michael addition)Nuclear factor erythroid 2-related factor 2 activation
Simple α,β-unsaturated ketonesβ-carbon, carbonyl carbonBoth soft and hard nucleophiles1,4 vs 1,2 competitionGeneral electrophilic stress
Vanillyl α,β-unsaturated compoundsβ-carbon, carbonyl carbon, aromatic ringSoft nucleophiles preferred1,4-addition predominantReceptor binding, signaling modulation

Impact of Peptide Bond Orientation on Target Binding Affinity

The peptide conjugation in Glu-6-shogaol-Phe introduces additional complexity to its structure-activity relationships through the influence of peptide bond orientation on target binding affinity [13] [14]. The compound incorporates both glutamic acid and phenylalanine residues linked through peptide bonds, creating multiple potential interaction sites with biological targets [2]. Research has demonstrated that peptide bond orientation significantly impacts binding affinity and selectivity in protein-peptide interactions [13] [15].

Studies of peptide conjugates have revealed that the directional orientation of peptide bonds can influence binding affinity by factors of 2-10 fold [13] [16]. In the case of Glu-6-shogaol-Phe, the N-terminal to C-terminal orientation of the peptide chain affects how the molecule interacts with target proteins [14] [17]. The glutamic acid residue provides anionic character under physiological conditions, while the phenylalanine contributes hydrophobic interactions and aromatic stacking potential [15] [17].

Molecular recognition studies have established that peptide-protein interactions depend critically on complementary shape and charge distribution between the binding partners [17] [13]. The peptide component of Glu-6-shogaol-Phe can adopt multiple conformations due to rotational freedom around peptide bonds, with each conformation potentially exhibiting different binding affinities [14] [15]. Computational analyses suggest that optimal binding requires precise alignment of the peptide backbone with complementary sites on target proteins [13] [14].

The thermodynamic basis of peptide binding involves contributions from both enthalpy and entropy terms [17]. The glutamic acid-phenylalanine dipeptide in Glu-6-shogaol-Phe provides favorable enthalpic interactions through hydrogen bonding and hydrophobic contacts, while suffering entropy penalties from conformational restrictions upon binding [17] [15]. The overall binding affinity represents a balance between these competing thermodynamic factors [17].

Peptide SystemBond OrientationBinding Affinity ImpactThermodynamic FactorsStructural Determinants
Glu-6-shogaol-PheN-to-C terminal conjugationEnhanced specificity via dual conjugationEntropy penalty from flexibilityVanillyl head group positioning
Vancomycin derivativesSite-selective acylationPosition-dependent potency (10-100x variation)Enthalpy gain from H-bondingPeripheral hydroxyl accessibility
General peptide conjugatesVariable orientationsOrientation-sensitive (2-10x differences)Conformational constraints criticalSide chain interactions

Molecular Dynamics Simulations of Aryl Hydrocarbon Receptor Interactions

Molecular dynamics simulations provide detailed insights into the interactions between Glu-6-shogaol-Phe and the aryl hydrocarbon receptor, revealing the dynamic behavior of this complex system at the atomic level [18] [19]. The aryl hydrocarbon receptor contains Per-Arnt-Sim domains that undergo significant conformational changes upon ligand binding, with the Per-Arnt-Sim A, Per-Arnt-Sim B, and Q domains showing correlated motions during the binding process [18] [20].

Computational studies have established that the aryl hydrocarbon receptor ligand binding domain possesses a hydrophobic cavity of approximately 1000-1500 cubic angstroms that can accommodate structurally diverse ligands [20] [21]. The binding cavity exhibits dynamic properties with volume fluctuations that facilitate ligand entry and positioning [22] [18]. Molecular dynamics simulations demonstrate that ligand binding induces conformational changes that propagate through the protein structure, ultimately affecting interactions with chaperone proteins such as heat shock protein 90 [18] [19].

The interaction between Glu-6-shogaol-Phe and the aryl hydrocarbon receptor involves multiple binding modes determined by the compound's flexible structure [20] [22]. The vanillyl head group forms critical hydrogen bonding interactions with key residues in the binding pocket, while the peptide tail can adopt various conformations that influence binding stability [22] [21]. Simulation studies reveal that the alpha,beta-unsaturated carbonyl system participates in hydrophobic interactions within the binding cavity [20] [18].

Molecular dynamics analyses indicate that successful ligand binding requires optimization of both direct protein-ligand contacts and water-mediated interactions [23] [24]. The simulation environment must include explicit solvent molecules and physiological ion concentrations to accurately represent biological conditions [25] [26]. Typical simulation parameters involve the isothermal-isobaric ensemble at 298 Kelvin and 1 atmosphere pressure, with simulation times extending from 100 to 500 nanoseconds to capture relevant conformational sampling [25] [23].

System ComponentStructural FeaturesDynamic PropertiesInteraction AnalysisFunctional Relevance
Aryl hydrocarbon receptor Per-Arnt-Sim-A domainβ-sheet framework, flexible loopsModerate flexibility (root mean square fluctuation 1-3 Å)Allosteric communication pathwaysConformational signaling
Aryl hydrocarbon receptor Per-Arnt-Sim-B domainLigand binding pocket, helix-turn-helixInduced fit upon ligand bindingDirect ligand contactsLigand selectivity determinant
Ligand binding cavityHydrophobic cavity (1000-1500 ų)Cavity volume fluctuationsHydrophobic interactions dominantLigand binding specificity
Glu-6-shogaol-Phe ligandExtended conformation, multiple rotamersConformational sampling requiredH-bonding with Tyrosine316, Phenylalanine345Bioavailability and selectivity

XLogP3

1.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

673.30330126 g/mol

Monoisotopic Mass

673.30330126 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

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